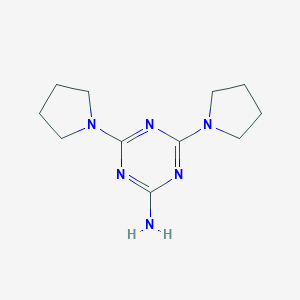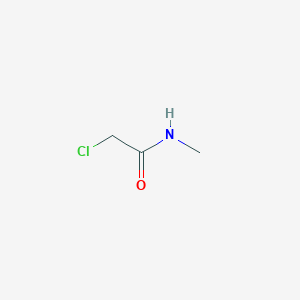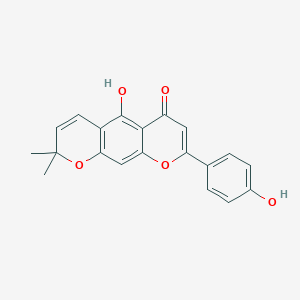
Zirconium stearate
Overview
Description
Zirconium stearate is a metal-organic compound, specifically a salt of zirconium and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₇₂H₁₄₀ZrO₈. This compound appears as a white powder and is insoluble in water .
Synthetic Routes and Reaction Conditions:
-
Boiling Stearic Acid and Sodium Carbonate:
- Stearic acid and sodium carbonate are boiled in water.
- Zirconium oxychloride solution is then added to the mixture.
- The reaction results in the formation of this compound .
-
Reacting Zirconium Nitrate and Sodium Oleate:
- Zirconium nitrate is reacted with sodium oleate.
- This method also yields this compound .
Industrial Production Methods:
- The industrial production of this compound typically involves the above-mentioned synthetic routes, scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The stearate ions in this compound can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize this compound.
Reducing Agents: Reducing agents such as hydrogen gas can be used under high pressure and temperature.
Substitution Reactions: These can be carried out using various anions in a suitable solvent.
Major Products Formed:
- The major products depend on the type of reaction. For example, oxidation may yield zirconium oxides, while substitution reactions can produce different zirconium salts.
Chemistry:
- This compound is used as a catalyst in various chemical reactions due to its ability to stabilize emulsions and enhance reaction rates.
Biology and Medicine:
- In the biomedical field, this compound is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry:
Mechanism of Action
The mechanism by which zirconium stearate exerts its effects is primarily through its interaction with other molecules. As a metallic soap, it can form complexes with various substrates, enhancing their stability and reactivity. The molecular targets and pathways involved include the stabilization of emulsions and the formation of protective coatings on surfaces.
Comparison with Similar Compounds
Zinc Stearate: Similar to zirconium stearate, zinc stearate is also a metallic soap used as a lubricant and release agent.
Calcium Stearate: Another metallic soap, calcium stearate, is used in the production of plastics and as a waterproofing agent.
Uniqueness of this compound:
- This compound is unique due to its higher thermal stability and its ability to form more stable complexes compared to other metallic soaps. This makes it particularly valuable in applications requiring high-temperature resistance and enhanced stability .
Properties
IUPAC Name |
octadecanoate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H36O2.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*2-17H2,1H3,(H,19,20);/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQWWCJWSIOWHG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H140O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166422 | |
| Record name | Zirconium stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1225.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15844-92-5 | |
| Record name | Zirconium stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015844925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




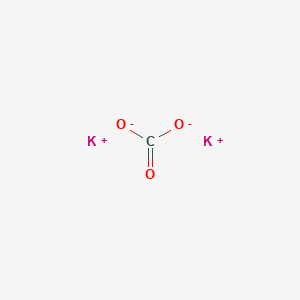


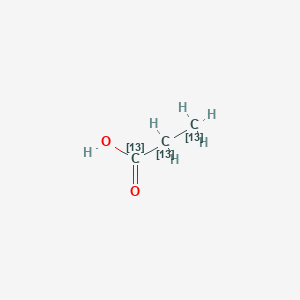
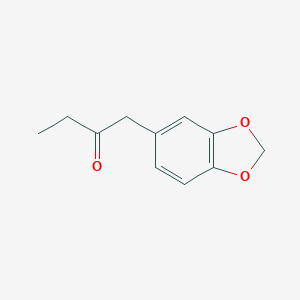

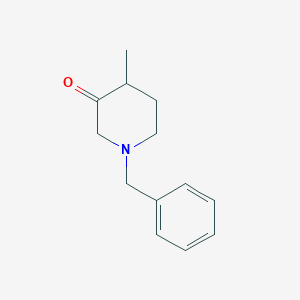
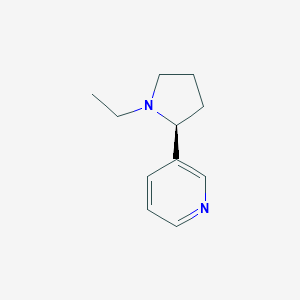
![Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene](/img/structure/B104487.png)
